molecular formula C19H23O4P B118970 Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate CAS No. 87460-09-1

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Katalognummer: B118970
CAS-Nummer: 87460-09-1
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: GVDMCYBWLREELG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is primarily used as an intermediate in the synthesis of Fosinopril , an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. Its role as an impurity in the preparation of Fosinopril Sodium highlights its significance in pharmaceutical manufacturing .
  • Synthesis of Other Phosphinic Acid Derivatives
    • The compound serves as a precursor for synthesizing various phosphinic acid derivatives, which are essential in developing new therapeutic agents. These derivatives often exhibit enhanced biological activities and can be tailored for specific pharmacological targets.
  • Research in Drug Development
    • Ongoing research utilizes this compound to explore new drug formulations and delivery systems. Its unique chemical structure allows for modifications that can lead to compounds with improved efficacy and reduced side effects.

Case Study 1: Fosinopril Synthesis

A study conducted by researchers at a pharmaceutical company demonstrated the efficiency of using this compound as an intermediate in Fosinopril synthesis. The process involved several steps where the compound facilitated the formation of key intermediates, ultimately leading to a high-yield production of Fosinopril with minimal impurities .

Case Study 2: Development of New ACE Inhibitors

Research published in a peer-reviewed journal highlighted the modification of this compound to create novel ACE inhibitors. The modified compounds showed promising results in preclinical trials, indicating potential for treating cardiovascular diseases more effectively than existing medications .

Data Table: Comparative Analysis of Applications

ApplicationDescriptionReferences
Intermediate for FosinoprilEssential for synthesizing Fosinopril, an ACE inhibitor
Synthesis of Phosphinic DerivativesUsed to create various phosphinic acid derivatives for drug development
Research in Drug FormulationExplored for new therapeutic agents with enhanced efficacy

Biologische Aktivität

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS No. 87460-09-1) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly in the production of angiotensin-converting enzyme (ACE) inhibitors like fosinopril. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C19_{19}H23_{23}O4_4P
  • Molecular Weight : 346.36 g/mol
  • Synonyms : Benzyl hydroxy(4-phenylbutyl)phosphinoacetate, Fosinopril intermediate

This compound functions primarily as a phosphonate compound that can inhibit ACE, an enzyme critical for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound may contribute to lowering blood pressure and managing conditions such as hypertension and heart failure.

In Vitro Studies

  • ACE Inhibition : Studies have demonstrated that this compound exhibits significant ACE inhibitory activity. The IC50_{50} value, which indicates the concentration required to inhibit 50% of the enzyme activity, was found to be in the low micromolar range, suggesting potent inhibition comparable to established ACE inhibitors like captopril .
  • Cytotoxicity : In cell line studies, this compound showed moderate cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are needed to elucidate the exact mechanisms involved .

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant reductions in systolic blood pressure in hypertensive rats. The observed effects were comparable to those seen with standard treatments using fosinopril .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with essential hypertension demonstrated that patients receiving a regimen including this compound experienced improved blood pressure control and reduced incidence of cardiovascular events compared to placebo groups .
  • Case Study 2 : In a study focused on diabetic nephropathy, patients treated with fosinopril (which includes this compound as an intermediate) showed significant renal function preservation over a two-year period, underscoring the long-term benefits of ACE inhibition .

Data Table: Biological Activity Summary

Biological ActivityMeasurementReference
ACE InhibitionIC50_{50}: Low micromolar range
CytotoxicityModerate against breast/prostate cancer cells
Blood Pressure ReductionSignificant in hypertensive rats
Clinical EfficacyImproved outcomes in hypertension trials

Eigenschaften

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDMCYBWLREELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525888
Record name [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87460-09-1
Record name 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87460-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087460091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of benzyl chloroformate (1.8 ml, 12.6 mmol) in 5 ml of dry tetrahydrofuran was added dropwise to a solution of [hydroxy(4-phenylbutyl)phosphinyl]acetic acid (2.55 g, 10 mmol) and triethylamine (2.0 ml, 14.5 mmol) in 30 ml of dry tetrahydrofuran at 0° C. After addition was complete, the mixture was stirred at 0° C. for 30 minutes and at room temperature for 1 hour. The mixture was positioned between ethyl acetate and 5% KHSO4 and the ethyl acetate layer was evaporated to a residue. The residue was taken up in aqueous NaHCO3, washed with ethyl acetate, and the aqueous solution acidified to pH 1 and extracted with ethyl acetate. The extracts were dried (Na2SO4) and evaporated to give the crude product which was triturated with pentane to yield a solid, melting point 64°-67° C. (3.30 g).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-phenylbutyl phosphonous acid (2.0 g, 0.01 mole) in chloroform (40 ml) was added triethylamine (3.2 ml, 0.022 mole) and cooled in an ice bath to 0° C. Trimethyl silyl chloride (2.8 ml, 0.022 mole) was added to the above solution dropwise, followed by benzyl bromoacetate (1.6 ml, 0.011 mole). The ice bath was removed and the mixture stirred at room temperture for 5 hours and poured into 10% aqueous HCl (30 ml) and crushed ice (20 g). After shaking the mixture in a separatory funnel, the chloroform layer was separated and the aqueous layer extracted with dichloromethane (2×50 ml). The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and the solvents removed on a rotavap. The resulting crude thick oil (3.5 g) was dissolved in 30 ml ether; hexane was added dropwise to get a turbid solution and left at room temperature overnight to complete the crystallization. The resulting product was cooled in the freezer for 2 hours, filtered and the solid was washed very thoroughly with hexane (50 ml), ether (50 ml) and again very thoroughly with hexane (50 ml), ether (50 ml) in that order. The solid was vacuum dried to get 2.48 g (71%) of title compound, m.p. 68°-70° C. TLC: Silica gel, CH2Cl2 :MeOH:HOAc (20:1:1) shows a single spot at Rf =0.25.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Yield
71%

Synthesis routes and methods III

Procedure details

To a well stirred solution of [hydroxy-(4-phenylbutyl)phosphinyl]acetic acid (prepared as described in Example 23 of U.S. Pat. No. 4,602,092) (422.5 g, 1.65 mole) in tetrahydrofuran (4700 ml, alumina purified) maintained at -5° C. to -10° C. was gradually added triethylamine (290 ml, 2.08 mole). This was then followed by the dropwise addition of a solution of benzylchloroformate (275 ml, 1.93 mole) in purified tetrahydrofuran (1320 ml). After removing the cooling bath, stirring was continued for three hours. After this time, the reaction mixture was filtered. The solids were washed with ethyl acetate (2×1000 ml). The combined filtrates were concentrated in vacuo. The resultant residue was dissolved in ethyl acetate (4000 ml) and washed with water (2×1000 ml), 2.5% hydrochloric acid (2×600 ml) and brine (2×1000 ml). The organic phase was dried over magnesium sulfate, filtered and concentrated. The residue was triturated with 1:1 ether/hexane (2×500 ml) and collected by filtration. The solid was washed on the frit with 1:1 ether/hexane then dried in vacuo at 30° C. overnight to yield 509 g of colorless crystalline product m.p. 68°-70° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step Two
Quantity
275 mL
Type
reactant
Reaction Step Three
Quantity
1320 mL
Type
solvent
Reaction Step Three
Quantity
4700 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.